molecular formula C20H14N2OS B5778292 3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone

3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone

Cat. No. B5778292
M. Wt: 330.4 g/mol
InChI Key: ZVZWEMCVNWEQJK-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone is a heterocyclic compound that has attracted considerable attention in the scientific community due to its potential applications in various fields. This compound has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of 3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its anticancer activity by inhibiting various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase I and II, which are essential for DNA replication and repair. It also induces the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which prevents them from dividing and proliferating. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. Additionally, it has been found to modulate the expression of various genes involved in cancer development and progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone in lab experiments is its potent anticancer activity. This compound has been shown to exhibit high selectivity towards cancer cells, while sparing normal cells. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone. One potential direction is to investigate its potential applications in combination with other anticancer drugs to enhance its efficacy. Another direction is to explore its potential applications in other fields, such as antiviral and antibacterial therapies. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method to improve its solubility and stability.

Synthesis Methods

The synthesis of 3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone involves the condensation of 2-aminothiophenol and 2-nitrobenzaldehyde in the presence of a catalyst. The resulting product is then reduced to obtain the final compound. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of cancer research. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a critical role in cancer treatment.

properties

IUPAC Name

3-phenyl-2-[(E)-2-thiophen-2-ylethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2OS/c23-20-17-10-4-5-11-18(17)21-19(13-12-16-9-6-14-24-16)22(20)15-7-2-1-3-8-15/h1-14H/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZWEMCVNWEQJK-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-2-[(E)-2-(2-thienyl)ethenyl]-4(3H)-quinazolinone

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